

synthesis route for LG-PEG10-click-DBCO-Oleic

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Compound of Interest

Compound Name: LG-PEG10-click-DBCO-Oleic

Cat. No.: B12433114

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An in-depth technical guide on the synthesis of lipid-PEG-DBCO conjugates, with a focus on a representative molecule, Oleic-PEG10-DBCO, is presented for researchers, scientists, and drug development professionals. Due to the ambiguity of the "LG" moiety in the requested "LG-PEG10-click-DBCO-Oleic," this guide details the synthesis of a core structure, Oleic-PEG10-DBCO, which can be adapted for further functionalization. The term "click" in the nomenclature indicates the presence of the DBCO (Dibenzocyclooctyne) group, which is ready for copper-free click chemistry reactions.

The synthetic strategy outlined below involves the coupling of oleic acid, a monounsaturated fatty acid, to a polyethylene glycol (PEG) linker of ten units, which is further functionalized with a DBCO moiety. This approach is commonly used to create amphiphilic structures for forming liposomes or micelles for drug delivery, where the DBCO group allows for the subsequent attachment of targeting ligands or other molecules of interest via strain-promoted alkyne-azide cycloaddition (SPAAC).

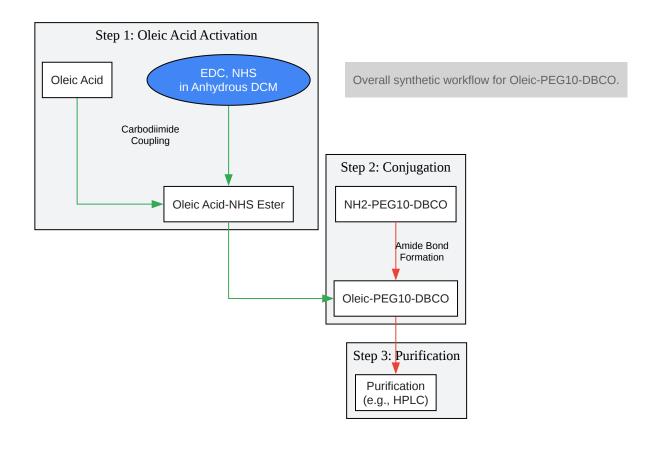
Proposed Synthetic Route

The most direct synthesis route involves a two-step process: the activation of the carboxylic acid group of oleic acid, followed by its conjugation to an amine-functionalized PEG-DBCO linker. This method is efficient and widely used for creating stable amide bonds.

Logical Workflow Diagram

The overall synthesis is depicted in the following workflow diagram.





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Caption: Overall synthetic workflow for Oleic-PEG10-DBCO.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of Oleic-PEG10-DBCO are provided below.

Step 1: Activation of Oleic Acid with N-Hydroxysuccinimide (NHS)



This step involves the activation of the carboxylic acid group of oleic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1][2][3]

Materials:

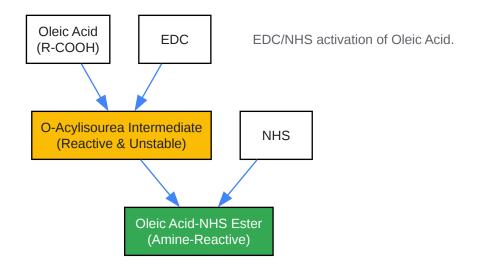
- Oleic Acid (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
- N-Hydroxysuccinimide (NHS) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Argon or Nitrogen gas supply
- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure:

- Dissolve Oleic Acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Add NHS (1.2 eq) to the solution and stir until it is fully dissolved.
- Add EDC (1.2 eq) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting oleic acid spot.
- Upon completion, the resulting Oleic Acid-NHS ester solution is typically used immediately in the next step without isolation.[2][4]

Reaction Pathway: Oleic Acid Activation





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Caption: EDC/NHS activation of Oleic Acid.

Step 2: Conjugation of Activated Oleic Acid to NH2-PEG10-DBCO

The amine-reactive Oleic Acid-NHS ester is then reacted with the primary amine of the NH2-PEG10-DBCO linker to form a stable amide bond.[5][6]

Materials:

- Oleic Acid-NHS ester solution (from Step 1)
- Amine-PEG10-DBCO (NH2-PEG10-DBCO) (1.0 eq)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
- · Argon or Nitrogen gas supply

Procedure:

 In a separate flask, dissolve NH2-PEG10-DBCO (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.



- Add the freshly prepared Oleic Acid-NHS ester solution from Step 1 to the NH2-PEG10-DBCO solution.
- Add a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (2.0 eq) to the reaction mixture to act as a proton scavenger.[4]
- Stir the reaction mixture at room temperature for 12-24 hours. The optimal pH for the reaction is typically between 7.2 and 8.5.[4][7]
- Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

Step 3: Purification and Characterization

After the reaction is complete, the final product must be purified from byproducts and unreacted starting materials.

Materials:

- Crude reaction mixture
- Solvents for chromatography (e.g., DCM, Methanol, Hexane, Ethyl Acetate)
- High-Performance Liquid Chromatography (HPLC) system or Silica Gel for column chromatography

Procedure:

- Remove the solvent from the crude reaction mixture under reduced pressure (rotoevaporation).
- The crude product is then purified, typically by reversed-phase High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.
- The fractions containing the pure product are collected, and the solvent is evaporated.
- The final product, Oleic-PEG10-DBCO, is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (e.g., ESI-MS) to confirm its structure and purity.



Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of lipid-PEG-DBCO conjugates. The exact values can vary based on reaction scale and specific conditions.

Parameter	Step 1: Activation	Step 2: Conjugation	Overall
Reactant Molar Ratio	Oleic Acid:EDC:NHS = 1:1.2:1.2[4]	Activated Oleic:Amine-PEG = 1:1	-
Typical Reaction Time	4 - 6 hours	12 - 24 hours	16 - 30 hours
Reaction Temperature	Room Temperature (~25°C)	Room Temperature (~25°C)	-
Typical Yield	> 90% (often used in situ)	70 - 85%	65 - 75%
Purity (Post-HPLC)	-	-	> 95%
Key Analytical Methods	TLC	TLC, LC-MS	¹ H NMR, ¹³ C NMR, MS

This guide provides a comprehensive framework for the synthesis of Oleic-PEG10-DBCO. Researchers can adapt these protocols for the synthesis of other lipid-PEG-DBCO conjugates by selecting the appropriate fatty acid and PEG linker. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for drug delivery and bioconjugation applications.

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